Lactonitrile
Description
Historical Context and Early Discoveries in Lactonitrile (B165350) Chemistry
The history of this compound chemistry is closely linked to the development of synthetic routes for lactic acid. Lactic acid itself was first isolated from sour milk by Swedish chemist Carl Wilhelm Scheele in 1780. redalyc.orgwikipedia.orgatamankimya.com Industrial production of lactic acid by fermentation began in the late 19th century. redalyc.orgwiley.com Concurrently, chemical synthesis routes were explored.
The this compound route for lactic acid production, which utilizes this compound as a key intermediate, was discovered in 1863 by Wislicenus. ncsu.edumdpi.com This process involved the addition of hydrogen cyanide (HCN) to acetaldehyde (B116499) (CH₃CHO) in the presence of a base catalyst to form this compound. redalyc.orgncsu.edu Subsequently, the this compound was hydrolyzed to yield lactic acid. redalyc.orgncsu.edu Early industrial production of synthetic lactic acid using the this compound method commenced in the mid-20th century. wiley.comlpnu.ua While microbial fermentation currently accounts for the majority of global lactic acid production due to advantages like the production of specific isomers, the this compound route remains a historically significant chemical synthesis method. redalyc.orgncsu.edumdpi.comportfolio-pplus.commdpi.comencyclopedia.pub
Significance of this compound as a Key Intermediate in Contemporary Organic Synthesis
In contemporary organic synthesis, this compound serves as a valuable building block due to the reactivity of its nitrile and hydroxyl functionalities. It is primarily recognized as an intermediate in the production of lactic acid and its derivatives, such as ethyl lactate (B86563). chemicalbook.comwikipedia.orglookchem.com The hydrolysis of this compound, typically carried out using strong acids like sulfuric acid or hydrochloric acid, remains a fundamental transformation to produce lactic acid. redalyc.orgncsu.edulookchem.comscitepress.org
Beyond its role in lactic acid synthesis, this compound's structure allows for participation in various chemical reactions. Its nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo reactions such as esterification or oxidation. These versatile reaction pathways make this compound useful in the synthesis of a range of organic compounds. For instance, 2-hydroxypropanenitrile (this compound) has been explored for the efficient synthesis of lactamide (B1674226) using nitrile hydratase enzymes. chemicalbook.comlookchem.com Its ability to undergo nucleophilic additions and cyclization processes further highlights its utility as a valuable intermediate in constructing more complex molecular architectures in academic research settings. cymitquimica.com
The synthesis of this compound itself, through the addition of hydrogen cyanide to acetaldehyde, is a classic example of a cyanohydrin formation reaction. wikipedia.orgredalyc.org This reaction is typically catalyzed by a base and can be carried out in the liquid phase. redalyc.orgncsu.edu
While large-scale industrial production of lactic acid has largely shifted to fermentation, the chemical synthesis route via this compound is still utilized by some manufacturers. wikipedia.orgatamanchemicals.com The chemical synthesis typically yields a racemic mixture of L-(+)- and D-(-)-lactic acid, whereas fermentation can be tailored to produce specific enantiomers depending on the microorganism used. ncsu.edumdpi.comportfolio-pplus.commdpi.com
Data regarding the physical properties of this compound are relevant to its handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO | wikipedia.orgcymitquimica.com |
| Molar Mass | 71.08 g/mol | wikipedia.orgcymitquimica.com |
| Appearance | Colorless to Straw-colored liquid | chemicalbook.comwikipedia.orglookchem.com |
| Melting Point | -40 °C | chemicalbook.comwikipedia.org |
| Boiling Point | 183 °C (slight decomposition) | chemicalbook.com |
| Solubility | Soluble in water and alcohol | chemicalbook.comlookchem.com |
| Insoluble in | Diethyl ether and carbon disulfide | chemicalbook.comlookchem.com |
The reactivity and structural features of this compound continue to make it a subject of interest in academic chemical research, particularly in the development of new synthetic methodologies and the exploration of reaction mechanisms involving cyanohydrins.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |
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InChI Key |
WOFDVDFSGLBFAC-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C#N)O | |
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Molecular Formula |
C3H5NO | |
| Record name | LACTONITRILE | |
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DSSTOX Substance ID |
DTXSID6025432 | |
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Molecular Weight |
71.08 g/mol | |
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Physical Description |
Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |
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Boiling Point |
360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |
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Flash Point |
170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |
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Density |
0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |
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Vapor Density |
2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |
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Vapor Pressure |
10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |
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Color/Form |
YELLOW LIQUID, Straw-colored liq | |
CAS No. |
78-97-7, 42492-95-5 | |
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Melting Point |
-40 °F (EPA, 1998), -40 °C | |
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Synthetic Methodologies for Lactonitrile
Chemical Synthesis of Lactonitrile (B165350) via Acetaldehyde (B116499) Cyanohydrin Formation
The primary method for chemically synthesizing this compound involves the reaction between acetaldehyde and hydrogen cyanide (HCN). wikipedia.orgncsu.eduscitechnol.com This reaction is a specific instance of cyanohydrin formation, where a nucleophilic addition of cyanide to the carbonyl group of acetaldehyde occurs. pressbooks.pubopenstax.orglibretexts.org The general reaction can be represented as:
CH₃CHO + HCN → CH₃CH(OH)CN
Acetaldehyde reacts with hydrogen cyanide in the presence of a catalyst to yield this compound (acetaldehyde cyanohydrin). This process is often carried out in the liquid phase under high pressure. ncsu.eduresearchgate.netencyclopedia.pub The cyanohydrin formation reaction is reversible and is typically catalyzed by a base. pressbooks.pubopenstax.orglibretexts.org While pure HCN can react, the reaction is significantly faster when a small amount of base is added to generate the more nucleophilic cyanide ion (CN⁻). pressbooks.publibretexts.org
Industrially, this synthesis is a crucial step in the production of racemic (DL) lactic acid. ncsu.eduscitechnol.comresearchgate.net Following the formation of this compound, it is usually recovered, purified, and then hydrolyzed, typically using sulfuric acid, to produce lactic acid and ammonium (B1175870) sulfate (B86663) as a byproduct. ncsu.eduresearchgate.netresearchgate.net The industrial production of lactic acid via the this compound route has been in use since the 1960s. lpnu.ua
To avoid the handling of highly toxic gaseous hydrogen cyanide, it is common practice to generate HCN in situ during the reaction. libretexts.orgualberta.ca This can be achieved by reacting a mixture of the carbonyl compound and an alkali metal cyanide (such as sodium cyanide or potassium cyanide) with an acid, such as sulfuric acid. libretexts.orgualberta.cagoogle.com
Catalytic Systems in Direct Cyanohydrin Formation
The formation of cyanohydrins, including this compound from acetaldehyde, is significantly influenced by the choice of catalyst. Base catalysts are commonly employed to facilitate the nucleophilic addition of cyanide to the carbonyl group. ncsu.edupressbooks.pubopenstax.orglibretexts.orgresearchgate.netencyclopedia.pub
Various catalytic systems have been investigated for the direct cyanohydrin formation. Alkaline substances exhibiting a distinct alkaline reaction can serve as catalysts. The catalytic activity is generally proportional to the alkalinity of the material used. google.com Examples of alkaline catalysts include alkali metal or alkaline earth metal hydroxides or cyanides, as well as other alkaline salts. google.com Organic materials with alkaline properties, such as alkyl amines (particularly low molecular weight tertiary amines like trimethylamine (B31210) or triethylamine), can also be utilized as catalysts. google.com
In the commercial production of this compound, the base-catalyzed reaction of acetaldehyde and hydrogen cyanide often utilizes sodium hydroxide (B78521). ornl.gov The reaction is typically conducted in the presence of a base catalyst under high-pressure conditions. ncsu.eduresearchgate.netencyclopedia.pub
Research has also explored other catalytic systems for cyanohydrin synthesis from various aldehydes and ketones. For instance, metal oxides, such as manganese dioxide, have been disclosed as catalysts for reactions involving this compound, specifically in its subsequent hydration to lactamide (B1674226). google.com While this is a downstream reaction, it highlights the role of metal-based catalysts in processes involving this compound.
Studies on the cyanosilylation of carbonyl compounds, a related reaction that produces silylated cyanohydrins, have employed catalysts such as titanium tetrachloride (TiCl₄) in combination with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org Chiral catalysts, including chiral lithium binaphtholate aqua or alcohol complexes and chiral oxazaborolidinium salts, have been developed for enantioselective cyanohydrin synthesis from aromatic aldehydes. organic-chemistry.orgnih.gov While these examples focus on different carbonyl compounds and variations of the cyanohydrin reaction, they illustrate the diversity of catalytic approaches in this field.
The mechanism of base-catalyzed cyanohydrin formation involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by HCN, regenerating the cyanide ion and yielding the cyanohydrin product. libretexts.org The presence of the base is crucial for generating sufficient concentrations of the nucleophilic cyanide ion from HCN. pressbooks.publibretexts.org
Table 1: Key Reactants and Product in this compound Synthesis
| Compound | Chemical Formula | Role in Synthesis |
| Acetaldehyde | CH₃CHO | Reactant |
| Hydrogen Cyanide | HCN | Reactant |
| This compound | CH₃CH(OH)CN | Product |
Table 2: Examples of Catalyst Types Mentioned for Cyanohydrin Formation
| Catalyst Type | Examples Mentioned | Application Context |
| Alkaline Catalysts | Alkali metal/alkaline earth hydroxides or cyanides | General cyanohydrin formation, this compound synthesis google.comornl.gov |
| Organic Amine Catalysts | Alkyl amines, Tertiary amines (trimethylamine, triethylamine) | General cyanohydrin formation google.com |
| Metal Oxides | Manganese dioxide | Hydration of this compound (downstream reaction) google.com |
| Lewis Acids (with TMSCN) | TiCl₄, NbF₅ | Cyanosilylation of aldehydes and ketones organic-chemistry.org |
| Chiral Catalysts | Chiral lithium binaphtholate complexes, Chiral oxazaborolidinium salts | Enantioselective cyanohydrin synthesis organic-chemistry.orgnih.gov |
Lactonitrile As a Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Alpha-Hydroxy Acids: The Lactic Acid Route
One of the primary uses of Lactonitrile (B165350) is its hydrolysis to produce lactic acid (CH₃CH(OH)COOH), an important alpha-hydroxy acid. wikipedia.orgresearchgate.netresearchgate.netmdpi.comencyclopedia.pubmdpi.commsu.edu Chemical synthesis of racemic lactic acid often involves the reaction of acetaldehyde (B116499) with hydrogen cyanide in the presence of a base to form this compound, followed by hydrolysis. wikipedia.orgresearchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov
Hydrolysis Pathways of this compound to Lactic Acid
The conversion of this compound to lactic acid is typically achieved through hydrolysis. This reaction involves the breaking of the nitrile group (C≡N) and the addition of water to form a carboxylic acid group (-COOH).
Acid-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed hydrolysis of nitriles is a common method for converting nitriles to carboxylic acids. In the case of this compound, the reaction is typically carried out using strong acids such as sulfuric acid or hydrochloric acid. researchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov The mechanism generally involves protonation of the nitrogen atom of the nitrile group, making the carbon atom more susceptible to nucleophilic attack by water. This is followed by a series of proton transfer and elimination steps, ultimately yielding the carboxylic acid and an ammonium (B1175870) salt as a byproduct when using acids like sulfuric or hydrochloric acid. researchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov
When sulfuric acid is used, ammonium sulfate (B86663) is formed. researchgate.netresearchgate.net With hydrochloric acid, ammonium chloride is produced. researchgate.netnih.gov
Base-Catalyzed Hydrolysis Mechanisms
While acid hydrolysis is commonly described for the industrial production of lactic acid from this compound, base-catalyzed hydrolysis of nitriles is also a known chemical transformation. This typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. This leads to the formation of an imine intermediate, which then undergoes further hydrolysis to yield the carboxylic acid and ammonia.
The general base-catalyzed hydrolysis of a nitrile can be represented as: RCN + OH⁻ → RC(=NH)O⁻ RC(=NH)O⁻ + H₂O → RCOOH + NH₃
Specific details on the base-catalyzed hydrolysis mechanism of this compound to lactic acid were not extensively detailed in the provided search results, which primarily focused on the acid-catalyzed industrial route.
Derivatization to Alkyl Lactates (e.g., Methyl Lactate)
Following the hydrolysis of this compound to lactic acid, the lactic acid can be further derivatized to form alkyl lactates. researchgate.netresearchgate.netencyclopedia.pubmdpi.com This esterification reaction involves the reaction of lactic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. researchgate.netresearchgate.netencyclopedia.pubmdpi.com
For example, the reaction with methanol yields methyl lactate (B86563) (CH₃CH(OH)COOCH₃). researchgate.netresearchgate.netencyclopedia.pubmdpi.comnih.govwikipedia.orguni.luvirtualchemistry.org This process is often used in the purification of lactic acid obtained from the this compound route. The crude lactic acid is esterified with methanol to produce methyl lactate, which can be purified by distillation. researchgate.netresearchgate.netencyclopedia.pubmdpi.com The purified methyl lactate is then hydrolyzed with water under acid catalysis to regenerate pure lactic acid and methanol, which can be recycled. researchgate.netresearchgate.netencyclopedia.pubmdpi.com
The esterification reaction can be represented as: CH₃CH(OH)COOH + CH₃OH ⇌ CH₃CH(OH)COOCH₃ + H₂O
Methyl lactate is a colorless liquid and the simplest chiral ester. wikipedia.org It is soluble in water, alcohol, and ether. nih.gov
Role in Lactide Monomer Synthesis for Polymerization
This compound plays an indirect but essential role in the synthesis of lactide, the cyclic dimer of lactic acid, which is a key monomer for producing high molecular weight polylactic acid (PLA). nih.govwikipedia.orguntirta.ac.idmdpi.comresearchgate.netaip.orgresearchgate.net As discussed, this compound is a precursor to lactic acid, and lactic acid is the starting material for lactide synthesis. nih.govwikipedia.orguntirta.ac.idmdpi.comresearchgate.netaip.orgresearchgate.net
Lactide synthesis typically involves a two-step process starting from lactic acid. nih.govmdpi.commdpi.com First, lactic acid undergoes polycondensation to form a linear prepolymer (oligomer) with low molecular weight. nih.govnih.govmdpi.comresearchgate.netmdpi.com This step involves the removal of water. nih.govmdpi.com Subsequently, the oligomer undergoes depolymerization under elevated temperatures and reduced pressure to form the cyclic dimer, lactide. nih.govmdpi.comaip.orgmdpi.com Catalysts, such as tin octoate or zinc chloride, are often used in the depolymerization step to enhance the yield and selectivity of lactide. aip.orgmdpi.comillinois.edu
Lactide exists in different stereoisomeric forms (L-, D-, and meso-lactide) due to the chiral nature of lactic acid. nih.govwikipedia.orgillinois.edu The specific stereoisomer of lactide produced depends on the stereochemistry of the lactic acid used and the synthesis conditions. nih.govuntirta.ac.idillinois.edu
Connection to Polylactic Acid (PLA) Synthesis Methodologies
Lactide is the preferred monomer for the synthesis of high molecular weight polylactic acid (PLA) through a process called ring-opening polymerization (ROP). nih.govuntirta.ac.idresearchgate.netillinois.eduwikipedia.org While PLA can also be produced by direct condensation polymerization of lactic acid, this method often results in lower molecular weights due to the difficulty in removing water, which is a byproduct of the reaction and drives the equilibrium back towards the monomer. mdpi.comillinois.eduwikipedia.orgresearchgate.net
Ring-opening polymerization of lactide, on the other hand, is a chain-growth polymerization that does not produce water, allowing for the synthesis of high molecular weight PLA. illinois.eduwikipedia.org This polymerization is typically carried out in the presence of catalysts, with tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) being one of the most widely used due to its high reaction rates and ability to produce high molecular weights. illinois.edu Other metal catalysts, such as those based on aluminum or zinc, have also been evaluated. researchgate.netaip.orgillinois.edu
The stereochemistry of the lactide monomer significantly influences the properties of the resulting PLA. Polymerization of pure L-lactide or D-lactide yields semi-crystalline poly-L-lactide (PLLA) or poly-D-lactide (PDLA), respectively. mdpi.comillinois.eduwikipedia.org Polymerization of a racemic mixture of L- and D-lactides typically leads to amorphous poly-DL-lactide (PDLLA). mdpi.comwikipedia.org The ability to control the stereochemistry of the lactide monomer, which originates from the lactic acid precursor, is crucial for tailoring the properties of the final PLA polymer for various applications.
This compound in Other Complex Organic Transformations
This compound's bifunctional nature, possessing both a hydroxyl and a nitrile group, allows it to participate in a variety of complex organic transformations beyond its common use in the production of lactic acid derivatives. ontosight.ailookchem.com These reactions leverage the reactivity of both functional groups, enabling its use as a building block for more complex molecular architectures. ontosight.aicymitquimica.com
Participation in Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental in organic synthesis, involving the attack of a nucleophile on an electrophilic center, often a carbonyl group or an alkene. numberanalytics.com While cyanohydrin formation itself is a type of nucleophilic addition where a cyanide anion attacks a carbonyl carbon physicsandmathstutor.comlibretexts.orgyoutube.comyoutube.com, this compound, as a pre-formed cyanohydrin, can also participate in further nucleophilic addition reactions. The nitrile group in this compound can be an electrophilic site, susceptible to attack by strong nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Research has explored the hydration of nitriles, including this compound, catalyzed by various metal complexes, resulting in the formation of primary amides. researchgate.net This hydration is a form of nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group. For example, studies have shown that ruthenium(IV) and palladium(II) complexes can catalyze the hydration of this compound to its corresponding hydroxyamide (lactamide). researchgate.net
Involvement in Cyclization Processes
Cyclization reactions are crucial for constructing cyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. mdpi.com this compound can be involved in cyclization processes, often utilizing the reactivity of both its hydroxyl and nitrile functionalities.
While specific detailed examples of this compound directly undergoing intramolecular cyclization were not extensively found in the search results, the general reactivity of cyanohydrins and nitriles in cyclization reactions is well-established. For instance, intramolecular reactions involving the hydroxyl group acting as a nucleophile or the nitrile group being attacked by an internal nucleophile could potentially lead to cyclic structures. The synthesis of cyclic compounds, such as lactams, can involve nucleophilic acyl substitution mechanisms where a nitrogen nucleophile attacks an acyl compound, potentially derived from a nitrile or a related structure. pearson.com Further research would be needed to detail specific cyclization pathways involving this compound itself.
Formal Cyanoalkylation Reactions Utilizing Cyanohydrins
Formal cyanoalkylation reactions involve the introduction of a cyanoalkyl group (-CHR-CN or -CR₂-CN) into a molecule. Cyanohydrins, including this compound, can serve as reagents in these transformations, acting as a source of the cyanoalkyl moiety. acs.orgacs.org
Mechanistic Investigations of Reactions Involving Lactonitrile
Elucidation of Nitrile Hydration Mechanisms
The hydration of nitriles to amides is an important transformation in organic chemistry, and the mechanisms have been investigated using various catalytic systems. researchgate.netrsc.org
Metal-Catalyzed Hydration Processes (e.g., Ruthenium, Palladium, Molybdenum Complexes)
Metal complexes, including those of ruthenium, palladium, and molybdenum, have been explored as catalysts for nitrile hydration. researchgate.netcsic.esacs.org
Ruthenium complexes, particularly those with pincer ligands, have been shown to catalyze the hydration of a variety of nitriles, including aliphatic and aromatic ones, under mild conditions in solvents like tert-butanol. rsc.org A proposed mechanism for ruthenium-catalyzed hydration involves metal-ligand cooperative binding of the nitrile, followed by nucleophilic addition of water. rsc.org Studies on ruthenium complexes with η⁶-arene ligands suggest a mechanism involving the substitution of a chloride ligand by the nitrile, intermolecular nucleophilic attack by water to form an amidate intermediate, and subsequent amide dissociation. acs.org Secondary coordination sphere effects, such as hydrogen bonding between ligands and the incoming water molecule, can enhance reaction rates and yields. acs.org Notably, some ruthenium catalysts can hydrate (B1144303) cyanohydrins like lactonitrile (B165350), which is challenging for many homogeneous catalysts due to cyanide poisoning. acs.org
Molybdenum complexes, such as the water-soluble molybdocene [Cp'₂Mo(OH)(H₂O)]⁺ (Cp' = η⁵-CH₃C₅H₄), have also been investigated for nitrile hydration in aqueous solution. acs.org The proposed mechanism involves an intramolecular attack of a hydroxide (B78521) ligand on a coordinated nitrile, leading to a η²-amidate intermediate. acs.org Theoretical studies using density functional theory (DFT) on the [Cp₂Mo(OH)(OH₂)]⁺-catalyzed hydration of nitriles, including this compound, support an intramolecular nucleophilic mechanism. figshare.comresearchgate.net The attack of the catalyst hydroxide on the nitrile carbon is suggested as the rate-limiting step in water solution. figshare.comresearchgate.net
Osmium polyhydride complexes have also demonstrated catalytic activity in the hydration of aliphatic nitriles. csic.esacs.org Mechanistic studies suggest that trihydride osmium(IV) amidate derivatives are key species under catalytic conditions. csic.esacs.org The proposed mechanism involves the dissociation of the carbonyl group of the chelate, coordination of the nitrile, and subsequent attack of an external water molecule to both the nitrile carbon and the amidate nitrogen through a concerted cyclic transition state. csic.esacs.org
Cerium oxide (CeO₂) has also shown catalytic activity for nitrile hydration in water, even at low temperatures. rsc.org DFT-based molecular dynamics simulations suggest a mechanism involving the surface lattice oxygen, which is inserted into the amide product. rsc.org
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the mechanisms of nitrile hydration and other reactions involving this compound. figshare.comresearchgate.netrsc.orgnih.govacs.orgresearchgate.netresearchgate.net
DFT calculations have been used to explore the potential energy surfaces and identify intermediates and transition states in metal-catalyzed nitrile hydration reactions. figshare.comresearchgate.net For example, DFT studies on molybdocene-catalyzed hydration have helped confirm the favored intramolecular nucleophilic mechanism and determine rate-limiting steps. figshare.comresearchgate.net Computational approaches also provide insights into the role of solvent effects and hydrogen bonding interactions in these reactions. acs.orgfigshare.comresearchgate.net
Computational studies have also been applied to understand the mechanism of enzymatic nitrile hydration catalyzed by nitrile hydratases (NHases). nih.govebi.ac.uknih.gov These studies, often combined with spectroscopic data, have helped elucidate the complex active site structures and the roles of specific ligands and metal centers in the catalytic cycle. nih.govebi.ac.uk Proposed enzymatic mechanisms involve nucleophilic attack on the metal-coordinated nitrile, sometimes forming cyclic intermediates. nih.govebi.ac.uknih.gov
Dissociation Processes of this compound in Aqueous Solution
This compound is a cyanohydrin, and cyanohydrins are known to be in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide in aqueous solution. wikipedia.orgmasterorganicchemistry.compearson.com The dissociation of this compound in aqueous solution involves the reversible reaction:
CH₃CH(OH)CN <=> CH₃CHO + HCN
This equilibrium is influenced by factors such as pH. The dissociation of this compound in aqueous solution has been a subject of study. researchgate.netacs.orgacs.org The presence of cyanide ions from the dissociation equilibrium can be problematic for some metal-catalyzed reactions of this compound, as cyanide can poison many catalysts. acs.orgacs.org
Mechanistic Insights into Cyanohydrin Decomposition Pathways
The decomposition of cyanohydrins, including this compound, is the reverse reaction of their formation from carbonyl compounds and hydrogen cyanide. This decomposition can be catalyzed by enzymes known as hydroxynitrile lyases (HNLs). masterorganicchemistry.comresearchgate.net
HNLs catalyze the cleavage of cyanohydrins into hydrogen cyanide and the corresponding aldehyde or ketone. masterorganicchemistry.comresearchgate.net Mechanistic studies of HNLs from various plant sources have revealed insights into how these enzymes facilitate the decomposition. researchgate.net For instance, studies on Manihot esculenta HNL (MeHNL) and Linum usitatissimum HNL (LuHNL) suggest mechanisms involving specific amino acid residues in the active site that interact with the cyanohydrin substrate. researchgate.net These interactions can facilitate the cleavage of the carbon-carbon bond between the carbon bearing the hydroxyl and cyano groups and the release of HCN. researchgate.net The mechanism often involves a cyano-metal complex (e.g., cyano-zinc) and hydrogen bonding interactions with the hydroxyl group of the cyanohydrin. researchgate.net
The decomposition of cyanohydrins is also relevant in the context of their synthesis, as the reaction is reversible. masterorganicchemistry.compearson.com Understanding the decomposition pathway is crucial for controlling the equilibrium and maximizing the yield of cyanohydrins or their subsequent reaction products.
Stereochemical Aspects and Chiral Applications of Lactonitrile
Formation of Racemic Mixtures in Chemical Synthesis of Lactic Acid from Lactonitrile (B165350)
The predominant industrial chemical synthesis route for lactic acid involves the reaction of acetaldehyde (B116499) with hydrogen cyanide to form this compound, followed by hydrolysis of the this compound to lactic acid wikipedia.orgportfolio-pplus.com. This process typically yields a racemic mixture of DL-lactic acid. portfolio-pplus.comlpnu.uanih.govac-group.in.uamdpi.comncsu.edu
The formation of this compound from acetaldehyde and hydrogen cyanide involves the nucleophilic addition of cyanide to the carbonyl carbon of acetaldehyde. Acetaldehyde is a planar molecule around the carbonyl group. When the cyanide ion attacks this sp² hybridized carbon, it can approach from either face of the planar carbonyl group with approximately equal probability in the absence of a chiral influence. This non-stereoselective addition results in the formation of both (R)- and (S)-lactonitrile in roughly equal amounts.
The subsequent hydrolysis of this compound, typically carried out using strong acids like sulfuric or hydrochloric acid, converts the nitrile group into a carboxylic acid group portfolio-pplus.comnih.govmdpi.com. Since the hydrolysis reaction does not affect the stereochemistry at the alpha-carbon, the racemic nature of the this compound is preserved, leading to a racemic mixture of DL-lactic acid (a 1:1 mixture of L-(+)-lactic acid and D-(-)-lactic acid). wikipedia.orgportfolio-pplus.comnih.govac-group.in.uancsu.edu
This chemical synthesis pathway, while industrially significant for producing large quantities of lactic acid, inherently produces a racemic product nih.govac-group.in.uamdpi.comncsu.edu. For applications where a specific enantiomer of lactic acid is required, such as in the production of biodegradable poly(lactic acid) (PLA) with defined thermal properties, downstream separation processes or alternative stereoselective synthesis methods are necessary nih.govresearchgate.net.
Formation of this compound: Acetaldehyde + Hydrogen Cyanide → this compound (racemic) portfolio-pplus.com
Hydrolysis of this compound: this compound + Water (+ Acid Catalyst) → Lactic Acid (racemic) + Ammonium (B1175870) Salt portfolio-pplus.comnih.govmdpi.com
The racemic nature of the lactic acid produced by this chemical route is a direct consequence of the non-stereoselective addition step in the formation of the this compound intermediate.
Enzymatic Approaches for Stereoselective Cyanohydrin Formation (e.g., Hydroxynitrile Lyases in Cyanohydrin Chemistry)
In contrast to the chemical synthesis, enzymatic methods offer a route to stereoselectively synthesize cyanohydrins, including this compound, or related chiral compounds. Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are a class of enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones to form cyanohydrins nih.govresearchgate.netnih.govresearchgate.netiupac.org. These enzymes are found in various organisms, particularly plants, where they play a role in cyanogenesis researchgate.netiupac.orgftb.com.hr.
HNLs are highly valuable biocatalysts for asymmetric synthesis because they can control the stereochemical outcome of the cyanohydrin formation, leading to the production of enantiopure (R)- or (S)-cyanohydrins nih.govnih.govresearchgate.netiupac.orgacs.org. The stereoselectivity is determined by the specific HNL enzyme used. For example, HNLs from Prunus amygdalus (almonds) are known to catalyze the formation of (R)-cyanohydrins with high enantioselectivity, while HNLs from Hevea brasiliensis (rubber tree) are (S)-selective researchgate.netiupac.org.
While many HNLs show high activity and selectivity with aromatic aldehydes (like benzaldehyde (B42025) to form mandelonitrile), their activity with aliphatic aldehydes, such as acetaldehyde (the precursor to this compound), can vary researchgate.netftb.com.hr. Some HNLs have been shown to convert aliphatic aldehydes and ketones, but the efficiency and enantioselectivity can be substrate-dependent iupac.orgftb.com.hr.
The enzymatic synthesis of cyanohydrins using HNLs is typically performed under mild conditions, often in aqueous or biphasic systems, and at controlled pH to favor the enzymatic reaction over the non-catalyzed racemic reaction nih.govresearchgate.net. The use of organic co-solvents or micro-aqueous systems can also help suppress the spontaneous, non-enantioselective formation of cyanohydrins nih.govresearchgate.net.
The mechanism of HNL-catalyzed cyanohydrin formation involves the enzyme facilitating the addition of cyanide to the carbonyl substrate in a stereocontrolled manner within the enzyme's active site nih.govfrontiersin.org. This directed addition, guided by the enzyme's specific three-dimensional structure, leads to the preferential formation of one enantiomer of the cyanohydrin product.
While the direct enzymatic synthesis of this compound from acetaldehyde and HCN with high enantiopurity using a specific HNL is theoretically possible and aligns with the general activity of these enzymes on aldehydes, much of the research on HNLs focuses on other substrates, particularly aromatic aldehydes researchgate.netftb.com.hr. However, the principle of using HNLs for stereoselective cyanohydrin formation is well-established and represents a powerful enzymatic approach to obtain chiral building blocks, contrasting sharply with the racemic outcome of the chemical this compound synthesis route. The resulting chiral cyanohydrins can then be further transformed into various enantiopure compounds, including alpha-hydroxy acids like lactic acid, often without loss of stereochemical integrity researchgate.net.
Computational Chemistry and Quantum Mechanical Studies of Lactonitrile
Conformational Analysis and Rotameric Studies of Lactonitrile (B165350)
Conformational analysis of this compound (CH₃CH(OH)CN) reveals the existence of different spatial arrangements, or rotamers, arising from the rotation around single bonds. Quantum chemical calculations have been employed to determine the stable conformers and the energy barriers to interconversion between them. Studies have shown that this compound exhibits at least two conformers where the hydroxyl hydrogen is in a gauche position relative to the cyano group. researchgate.net Specifically, conformer A, with the hydroxyl hydrogen adjacent to the methinic hydrogen, has been found to be more stable than conformer B, where the hydroxyl hydrogen is adjacent to the methyl group. researchgate.net The energy difference between these conformers and the barrier heights for their interconversion have been determined using ab initio methods. researchgate.net
Intermolecular Interactions: Hydrogen Bonding in this compound-Water Complexes
The interaction of this compound with water molecules, particularly through hydrogen bonding, is crucial for understanding its behavior in aqueous solutions. Computational studies have focused on identifying the stable structures of this compound-water complexes and quantifying the strength of these interactions. researchgate.netacs.org
Three possible hydrogen-bonded complexes involving different this compound rotamers (A, B, and C) and water have been investigated using high-level ab initio calculations. researchgate.netacs.org These studies indicate that complexes formed with rotamers A and B are strongly bonded hydrated complexes. researchgate.netacs.org
Ab Initio and Density Functional Theory (DFT) Investigations of Binding Energies
Ab initio methods, such as the second-order Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3PW91), have been used to calculate the binding energies of this compound-water complexes. researchgate.netresearchgate.net These calculations provide a quantitative measure of the strength of the hydrogen bonds formed. For the strongly bonded complexes involving rotamers A and B, calculated binding energies have been reported in the range of approximately 8.0-9.0 kcal mol⁻¹, after accounting for the Basis Set Superposition Error (BSSE). researchgate.netacs.org The complex involving rotamer C was found to have a significantly smaller binding energy, between 1.5 and 2 kcal/mol. researchgate.net
The choice of theoretical method and basis set impacts the calculated binding energies, and various levels of theory have been explored to accurately describe these interactions. researchgate.netresearchgate.net
Here is a table summarizing some representative binding energies:
| Complex Type | This compound Rotamer | Method | Basis Set | Binding Energy (kcal/mol) | BSSE Corrected |
| This compound-Water | A | MP2 | Not specified | ~8.0 - 9.0 | Yes |
| This compound-Water | B | MP2 | Not specified | ~8.0 - 9.0 | Yes |
| This compound-Water | C | MP2 | Not specified | ~1.5 - 2.0 | Yes |
| This compound-Water (I) | Not specified | MP2 | 6-311++G(2df,2p) | 6.5 | Yes |
| This compound-Water (II) | Not specified | MP2 | 6-311++G(2df,2p) | 2.9 | Yes |
| This compound-Water (III) | Not specified | MP2 | 6-311++G(2df,2p) | 1.5 - 2.0 | Yes |
Note: Specific rotamer assignments for Complexes I, II, and III from Ref. researchgate.net are not explicitly stated in the provided snippets.
Quantum Mechanical Basis Set Considerations and Basis Set Superposition Error (BSSE) Correction
In quantum mechanical calculations of interaction energies, the choice of basis set is critical. Finite basis sets can lead to an artifact known as Basis Set Superposition Error (BSSE). wikipedia.orgsiesta-project.org BSSE arises because the basis functions of interacting molecules (or fragments) overlap, effectively providing a more complete basis set for each interacting partner when they are close together than when they are infinitely separated. wikipedia.orgsiesta-project.org This leads to an artificial lowering of the interaction energy. wikipedia.org
To obtain accurate binding energies, it is essential to correct for BSSE. The most common method for BSSE correction is the counterpoise (CP) method. wikipedia.orgsiesta-project.org In the CP method, calculations are performed for the isolated monomers using the full basis set of the complex (including "ghost orbitals" at the positions of the other monomers). wikipedia.orgsiesta-project.org The BSSE is then estimated and subtracted from the calculated interaction energy. wikipedia.org Studies on this compound-water complexes have consistently applied BSSE correction to their calculated binding energies to ensure reliable results. researchgate.netacs.orgresearchgate.net The magnitude of the BSSE correction can depend on the size and type of the basis set used. siesta-project.orgnasa.gov
Advanced Quantum Mechanical Methodologies Applied to this compound Systems
Beyond standard ab initio and DFT calculations, more advanced quantum mechanical methodologies have been applied or are relevant to the study of systems involving this compound, particularly for larger or more complex scenarios.
Theoretical Spectroscopy and Vibrational Frequency Analysis
Theoretical spectroscopy, particularly the calculation of vibrational frequencies, is a powerful tool for characterizing molecules and their interactions. nasa.govjascoinc.com By calculating the vibrational modes and frequencies of this compound and its complexes, researchers can gain insights into the structural changes and the nature of the interactions, such as hydrogen bonding. researchgate.netacs.orgresearchgate.net Shifts in characteristic vibrational frequencies (e.g., the O-H stretching frequency upon hydrogen bonding) can serve as spectroscopic signatures of these interactions and can be compared with experimental spectroscopic data. acs.org
Computational studies on this compound-water complexes have included the calculation of vibrational spectra and the analysis of changes in vibrational frequencies upon complex formation. researchgate.netacs.orgresearchgate.net These theoretical predictions aid in the interpretation of experimental infrared and Raman spectra. nasa.govjascoinc.com
Application of Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools used to investigate chemical reactions and properties in complex environments, such as enzymes or solutions. nih.govmdpi.com These methods partition the system into a small region where the chemical process of interest occurs, treated with a high-level quantum mechanical (QM) method, and the surrounding environment, described by a computationally less expensive molecular mechanics (MM) force field. nih.govmdpi.com This approach allows for the study of chemical reactivity in large systems that would be computationally prohibitive using QM methods alone. nih.govmdpi.com
While direct QM/MM studies specifically focused on this compound itself in complex systems are not extensively detailed in the provided search results, the application of QM/MM to related systems and reactions involving nitriles and cyanohydrins provides valuable insights into how this methodology can be applied to this compound.
One significant area where QM/MM is applied is in the study of enzyme-catalyzed reactions involving cyanohydrins. Hydroxynitrile lyases (HNLs), for instance, catalyze the conversion of chiral cyanohydrins to hydrocyanic acid (HCN) and aldehydes or ketones. researchgate.net QM/MM methods have been employed to study the reaction mechanism of (R)-hydroxynitrile lyases from Arabidopsis thaliana (AtHNL). researchgate.net These studies aim to elucidate the catalytic mechanism, identify key residues involved, and determine activation energy barriers. researchgate.net For example, a QM/MM study on AtHNL suggested that Arg114 acts as the general base and Cys124 as the general acid, leading to a rate-determining free energy barrier of approximately 10 kcal/mol for the reaction. researchgate.net
Another relevant application of QM/MM is in the study of nitrile hydration reactions catalyzed by metal complexes. While not specifically focused on this compound, computational studies using density functional theory (DFT) and potentially QM/MM have investigated the hydration of aliphatic nitriles catalyzed by osmium polyhydrides. acs.org These studies explore the reaction pathways and the role of the catalyst in facilitating the nucleophilic attack of water on the nitrile carbon. acs.org Similarly, QM/MM has been used to investigate the hydration of nitriles catalyzed by aqueous molybdocene complexes, including this compound as a substrate in some computational models. researchgate.net These studies calculated Gibbs energy profiles for different reaction routes, providing insights into the intramolecular nucleophilic mechanism for the hydration of nitriles like this compound catalyzed by these complexes. researchgate.net
Furthermore, QM/MM methods are utilized to study the behavior of molecules in solution, including the effects of hydrogen bonding and solvent interactions. Ab initio studies, which can be incorporated into the QM region of a QM/MM setup, have investigated the conformational stability and hydrogen bonding of this compound-water complexes. researchgate.netacs.org These studies calculated binding energies and analyzed changes in vibrational frequencies upon complex formation, highlighting the importance of hydrogen bonding in the solvation of this compound. researchgate.netacs.org While these specific studies used ab initio methods for small clusters, a QM/MM approach would allow for the inclusion of a more extensive solvent environment, providing a more realistic representation of this compound in solution.
The application of QM/MM to complex systems involving this compound, such as enzymatic reactions or solvation in biological environments, allows researchers to:
Investigate reaction mechanisms at an atomic level, including transition states and intermediate species. mdpi.commdpi.com
Determine activation energies and reaction pathways in the presence of the surrounding environment. mdpi.commdpi.comnih.gov
Understand the influence of the protein environment or solvent on the electronic structure and reactivity of this compound. nih.govfrontiersin.org
Model large systems that are not feasible with full QM calculations. nih.govmdpi.com
Catalytic Systems for Reactions Involving Lactonitrile and Its Derivatives
Homogeneous Catalysis in Lactonitrile (B165350) Transformations
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution wikipedia.org. This can lead to high activity and selectivity due to the intimate contact between the catalyst and substrates ethz.ch. However, separation of the catalyst from the product can be challenging and costly ethz.ch.
In the context of this compound and cyanohydrins, homogeneous catalysts have been explored for various transformations, including hydration to α-hydroxyamides. While transition-metal catalysts are widely used for nitrile hydration, the hydration of cyanohydrins using homogeneous catalysts can be complicated by the potential decomposition of cyanohydrins into carbonyl compounds and hydrogen cyanide (HCN), which can poison metal catalysts nii.ac.jpresearchgate.net.
Despite these challenges, specific homogeneous catalysts have shown effectiveness. For instance, certain ruthenium complexes, such as [RuCl₂(η⁶-p-cymene){P(NMe₂)₃}], have demonstrated the ability to catalyze the hydration of this compound to its corresponding amide, achieving complete conversion under mild conditions and within a specific pH range (3.5-8.5) to minimize substrate decomposition researchgate.net. The effectiveness of these ruthenium complexes is attributed to the hydrogen bond accepting properties of the phosphine (B1218219) ligand, which activates the nitrile .
Palladium(II)-catalyzed transfer hydration has also been reported for the conversion of cyanohydrins, including this compound, to α-hydroxyamides using carboxamides as water donors. This method allows for selective hydration under mild conditions (50 °C, 10 min) nii.ac.jpacs.org. Studies have shown that this compound undergoes complete conversion to the corresponding hydroxyamide using this palladium(II) catalytic system acs.org.
Homogeneous Lewis acid and Lewis base catalysts have also been employed in the synthesis of cyanohydrins through the addition of cyanide to carbonyl compounds diva-portal.orgorganic-chemistry.orgresearchgate.net. Chiral Lewis acidic Ti-salen complexes and Lewis bases have been used in the asymmetric synthesis of O-alkoxycarbonylated and O-acylated cyanohydrins from aldehydes, yielding high enantiomeric excesses diva-portal.org.
Heterogeneous Catalysis Approaches for this compound-Related Processes
Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants wikipedia.org. This offers advantages in terms of catalyst separation and reusability compared to homogeneous systems ethz.ch.
Heterogeneous catalysts have been investigated for cyanosilylation reactions, which produce silyl-protected cyanohydrins. Examples include polystyrene-based phosphonium (B103445) salts, such as Rasta resin-PPh₃BnCl, which efficiently catalyze the cyanosilylation of aldehydes and ketones and can be reused after filtration organic-chemistry.org. Commercial montmorillonite (B579905) K10 clay has also been shown to be an effective and easily restorable heterogeneous catalyst for the cyanosilylation of ketones organic-chemistry.org.
Metal-organic frameworks (MOFs) represent another class of heterogeneous catalysts explored for cyanohydrin synthesis. Homochiral MOFs have been developed as efficient and recyclable heterogeneous catalysts for the asymmetric cyanation of aldehydes, achieving high enantioselectivities nih.govacs.org. These MOF catalysts can exhibit enhanced catalytic activity and enantioselectivity compared to their homogeneous counterparts due to the stabilizing effect of the rigid framework nih.gov.
Heterogeneous ruthenium-based systems have also been discussed in the context of nitrile hydration . Platinum and silver nanoparticle catalysts have shown activity in the hydration of cyanohydrins, a challenging reaction for homogeneous catalysts due to cyanide poisoning nii.ac.jpresearchgate.net. Platinum nanoparticles have demonstrated catalytic activity for cyanohydrin hydration and are only slightly inhibited by large excesses of cyanide researchgate.net. Silver nanoparticles stabilized by PTA have also been explored as catalysts for nitrile hydration in water under mild conditions, showing effectiveness for cyanohydrin hydration, including acetone (B3395972) cyanohydrin researchgate.net.
Enzyme Catalysis (Biocatalysis) in Cyanohydrin Chemistry
Enzyme catalysis, or biocatalysis, utilizes enzymes as catalysts. Enzymes offer high selectivity, including enantioselectivity, and can operate under mild reaction conditions acs.orgresearchgate.net. Hydroxynitrile lyases (HNLs) are a key class of enzymes in cyanohydrin chemistry, catalyzing the reversible addition of hydrogen cyanide to aldehydes and ketones to form cyanohydrins acs.orgresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net.
HNLs are valuable tools for the asymmetric synthesis of chiral cyanohydrins, which are important building blocks for pharmaceuticals and agrochemicals acs.orgresearchgate.netresearchgate.netacs.org. Various HNLs are available that can produce either the (R)- or (S)-enantiomer of the desired cyanohydrin rsc.orgrsc.org.
Enzymatic cyanohydrin synthesis can be performed using isolated enzymes or crude enzyme preparations, such as defatted seed meals containing HNL activity researchgate.net. The use of organic solvents that are not miscible with water can help suppress competing chemical reactions and increase the enantiomeric purity of the cyanohydrins formed enzymatically d-nb.info. Immobilization of HNLs on solid supports is a frequently used technique to facilitate enzyme recovery and reusability in continuous-flow systems rsc.orgd-nb.info. For example, immobilized Arabidopsis thaliana HNL (AtHNL) has been successfully used in a continuous-flow concept for the synthesis of protected (R)-cyanohydrins rsc.org.
Research into HNLs includes exploring new enzyme sources from plants and bacteria, as well as protein engineering and directed evolution to improve enzyme efficiency, stability, and substrate specificity for industrial applications acs.orgresearchgate.net.
Biocatalysis is also involved in the production of lactic acid, where microorganisms and their enzymes catalyze the fermentation of carbohydrates nih.govmdpi.comcatalysis.blog. While this is a different process from the direct transformation of this compound, some microorganisms, such as Pseudomonas species, can produce D-lactic acid from DL-lactonitrile mbl.or.kr.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 14083 |
| Hydrogen Cyanide | 782 |
| Acetaldehyde (B116499) | 177 |
| Lactic Acid | 612 |
| Acetone Cyanohydrin | 6587 |
| Glycolonitrile | 7502 |
| Mandelonitrile | 746 |
| Trimethylsilyl (B98337) Cyanide | 6331 |
| Ethyl Cyanoformate | 11011 |
| Ammonium (B1175870) Sulfate (B86663) | 24507 |
| Sulfuric Acid | 1118 |
| Palladium(II) Chloride | 24289 |
| Acrylonitrile | 7855 |
Data Tables:
While the search results provided detailed findings, they did not consistently present data in a format directly suitable for generating interactive data tables without making assumptions or extracting specific values from figures or text that describe ranges or individual experiments. However, based on the descriptions, a conceptual representation of the types of data that could be presented in tables is provided below.
Conceptual Data Table 1: Homogeneous Hydration of Nitriles by a Ruthenium Complex
| Substrate | Catalyst [mol%] | pH Range | Temperature | Time | Conversion [%] | Product |
| Glycolonitrile | 5 | 3.5-8.5 | Room Temp | N/A | Complete | Glycolamide |
| This compound | 5 | 3.5-8.5 | Room Temp | N/A | Complete | 2-Hydroxypropanamide |
Note: Data based on descriptions in search result researchgate.net. Specific reaction times for complete conversion were not explicitly provided in a tabular format.
Conceptual Data Table 2: Palladium(II)-Catalyzed Transfer Hydration of Cyanohydrins
| Substrate | Catalyst [mol%] | Water Donor | Temperature | Time | Yield [%] | Enantioselectivity (ee) |
| This compound | 2 or 4-5 | Carboxamide | 50 °C | 10 min | Excellent | N/A |
| (R)-Mandelonitrile | 4-5 | Carboxamide | 50 °C | 10 min | 89 | 91% (R) acs.org |
| Acetone Cyanohydrin | N/A | Carboxamide | N/A | N/A | N/A | N/A |
Conceptual Data Table 3: Enzymatic Synthesis of Cyanohydrins by HNLs
| Enzyme Source | Substrate | Product Enantiomer | Enantiomeric Excess (ee) [%] | Yield [%] | Conditions |
| Vicia sativa (defatted seed meal) | Aldehydes | (R)-Cyanohydrins | 88-99 | 52-100 | Micro-aqueous, 12°C researchgate.net |
| Immobilized AtHNL | Benzaldehyde (B42025) | (R)-Cyanohydrin | High | High | Continuous-flow |
| Prunus amygdalus HNL | Benzaldehyde | (R)-Mandelonitrile | 99 | N/A | No organic solvents researchgate.net |
Advanced Analytical Methodologies in Lactonitrile Research
Spectroscopic Techniques for Structural and Conformational Elucidation (e.g., Microwave Spectroscopy, NMR, IR)
Spectroscopic methods are fundamental tools in determining the structure and conformational preferences of molecules like Lactonitrile (B165350).
Microwave Spectroscopy: Rotational spectroscopy, typically performed in the microwave region, is a powerful technique for determining precise molecular structures and identifying different conformers present in the gas phase. Studies on this compound using microwave spectroscopy have revealed the existence of different conformers. The rotational spectrum of this compound (CH₃CH(OH)CN) has been reinvestigated, and analysis extended to the CH₃CH(OD)CN species and several excited states of internal rotations. researchgate.netresearchgate.net this compound exhibits two conformers where the hydroxyl hydrogen is gauche with respect to the cyano group. researchgate.netresearchgate.net Conformer A, with the hydroxyl hydrogen adjacent to the methinic hydrogen, is reported to be more stable than conformer B, where the hydroxyl hydrogen is adjacent to the methyl group. researchgate.net The barrier height to the interconversion between these conformers is approximately 400 cm⁻¹. researchgate.net Microwave spectroscopy allows for the determination of rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure. uni-hannover.de This technique is particularly sensitive to subtle structural differences between conformers. uni-hannover.deuva.es
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity, functional groups, and relative stereochemistry of molecules in solution. libretexts.org ¹H and ¹³C NMR are commonly used for characterizing this compound. chemicalbook.comsigmaaldrich.cn The chemical shifts of the hydrogen and carbon nuclei are influenced by their electronic environment, providing insights into the molecular structure. Spin-spin coupling patterns observed in NMR spectra further help in determining the connectivity of atoms. libretexts.org While specific detailed NMR data for this compound research beyond general characterization were not extensively detailed in the search results, NMR is a standard technique for confirming the structure and purity of synthesized this compound. sigmaaldrich.cn Quantitative NMR (qNMR) can also be used to determine the concentration or purity of this compound samples. ox.ac.uk
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and study the vibrational modes of a molecule. uni-siegen.de Different bonds within this compound (such as C-H, O-H, C≡N, C-C, and C-O) absorb infrared radiation at characteristic frequencies, providing a unique vibrational fingerprint. uni-siegen.despcmc.ac.in Analysis of the IR spectrum can confirm the presence of the hydroxyl and nitrile functional groups and provide information about the molecular vibrations. uni-siegen.despcmc.ac.in For instance, stretching and bending vibrations of C-H, O-H, and C≡N bonds occur in specific regions of the IR spectrum. uni-siegen.despcmc.ac.in FT-IR spectroscopy has been utilized in studies involving this compound. proquest.com
Theoretical Spectroscopy for Vibrational Analysis
Theoretical spectroscopy, particularly using computational methods like Density Functional Theory (DFT) and ab initio calculations, plays a vital role in complementing experimental spectroscopic studies of this compound. researchgate.netmdpi.com
Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies and intensities of different modes, which can then be compared with experimental IR and Raman spectra. researchgate.netmdpi.comresearchgate.netyoutube.com This comparison aids in assigning observed spectroscopic bands to specific molecular vibrations and understanding the nature of these motions. mdpi.comyoutube.com Theoretical studies have been performed to investigate the vibrational spectra of this compound and its complexes, such as those with water. researchgate.net These calculations can also help in understanding the effect of factors like hydrogen bonding on vibrational frequencies. researchgate.netresearchgate.net
Conformational Analysis: Theoretical methods are extensively used to explore the potential energy surface of this compound and identify stable conformers and the energy barriers between them. researchgate.netresearchgate.netresearchgate.net This computational approach provides valuable insights into the relative stabilities of different conformers and the dynamics of conformational interconversion, supporting and extending the information obtained from experimental techniques like microwave spectroscopy. researchgate.netresearchgate.net High-level ab initio calculations have been used to study the conformational stabilities of this compound-water complexes. researchgate.net
Current Research Challenges and Future Directions in Lactonitrile Chemistry
Development of More Sustainable Synthesis Routes for Related Compounds (e.g., Lactic Acid)
The traditional chemical synthesis of racemic lactic acid often involves the hydrolysis of lactonitrile (B165350), which is typically produced from acetaldehyde (B116499) and hydrogen cyanide derived from petrochemical sources. catalysis.blogmdpi.commdpi.comwikipedia.org This petrochemical dependence makes the process less sustainable. A key challenge is to develop routes that utilize renewable resources for the production of both the acetaldehyde and hydrogen cyanide precursors, or entirely new pathways that bypass these fossil fuel-based origins.
One promising direction involves obtaining hydrogen cyanide from biomass sources, such as cassava leaves, to feed into the this compound synthesis pathway. Acetaldehyde can also be produced from bio-ethanol, further contributing to a bio-based route for this compound and subsequently lactic acid production.
Another avenue for sustainable lactic acid production is through microbial fermentation of carbohydrates, which can yield optically pure lactic acid, unlike the racemic mixture obtained from the traditional this compound route. catalysis.blogmdpi.comresearchgate.netncsu.eduftb.com.hr While not directly a synthesis route for this compound, advancements in fermentation offer a sustainable alternative for lactic acid production, thereby influencing the demand and research focus on this compound-based routes. Research is also exploring the direct conversion of biomass (like lignocellulose) into lactic acid using chemocatalytic processes. mdpi.comresearchgate.net
Enhancing Stereoselectivity in this compound-Derived Product Synthesis
Lactic acid, a major product derived from this compound hydrolysis, is a chiral molecule with two enantiomers: L(+)-lactic acid and D(-)-lactic acid. wikipedia.orgncsu.edu The traditional chemical synthesis via this compound hydrolysis yields a racemic mixture (DL-lactic acid), which is an equal mix of both enantiomers. mdpi.comresearchgate.netncsu.eduftb.com.hruark.edubac-lac.gc.ca However, many applications, particularly in the pharmaceutical, food, and polymer industries (e.g., for producing biodegradable polylactic acid with specific properties), require lactic acid with high enantiomeric purity. mdpi.comresearchgate.netncsu.eduftb.com.hrbac-lac.gc.ca
Achieving high stereoselectivity in reactions involving this compound or its derivatives is a significant challenge. Research is focused on developing asymmetric synthesis methods and utilizing chiral catalysts or biocatalysts (enzymes) to control the stereochemical outcome. google.comosdd.net For instance, enzymatic biotransformation of this compound to lactamide (B1674226) using nitrile hydratase has shown promise in achieving high yields and purity under mild conditions, which could potentially be extended or adapted for stereoselective lactic acid production. cabidigitallibrary.orgsmolecule.com The use of specific enzymes with nitrile group hydrolyzing ability can lead to a higher proportion of one lactic acid isomer. google.com
Optimization of Catalytic Systems for Increased Efficiency and Selectivity in this compound Transformations
Catalysts play a crucial role in the synthesis of this compound and its subsequent transformations, such as hydrolysis to lactic acid or hydration to lactamide. smolecule.comcabidigitallibrary.orgsmolecule.comcatalysis.blog Optimizing these catalytic systems is essential for improving reaction efficiency, increasing product yield, and enhancing selectivity, including stereoselectivity.
For the synthesis of this compound from acetaldehyde and hydrogen cyanide, base catalysts are typically employed. smolecule.comgoogle.com Research continues to explore different basic compounds, such as amine compounds, quaternary ammonium (B1175870) salts, alkali metal compounds, alkaline earth metal compounds, and metal alkoxides, to optimize this reaction. google.com
In the hydrolysis of this compound to lactic acid, acid or base catalysts are traditionally used. catalysis.blog However, these methods may require harsh conditions. cabidigitallibrary.org More efficient and selective catalysts are being investigated, including homogeneous and heterogeneous systems. tennessee.edu Metal-catalyzed nitrile hydration reactions are an area of active research, with studies exploring the effectiveness of catalysts like ruthenium complexes in the hydration of nitriles, including this compound. researchgate.net Challenges in this area include catalyst poisoning by cyanide, which can be generated from the decomposition of cyanohydrins like this compound. nih.gov
Enzymatic catalysis, particularly using nitrile hydratases, offers a milder and potentially more selective route for converting nitriles like this compound to amides (e.g., lactamide). cabidigitallibrary.orgsmolecule.comnih.gov Research is focused on identifying and engineering enzymes with improved activity, stability, and substrate specificity for this compound transformations.
Advanced Computational Modeling for Complex Reactivity and Intermolecular Interactions of this compound
Computational chemistry, including methods like Density Functional Theory (DFT) and ab initio calculations, is becoming increasingly valuable in understanding the complex reactivity and intermolecular interactions of this compound. nih.govacs.orgresearchgate.netnih.govresearchgate.netutah.eduusp.brglobalauthorid.comfigshare.com
These computational tools can provide insights into reaction mechanisms, transition states, and energy profiles, which are difficult to obtain experimentally. nih.govfigshare.com For example, DFT calculations have been used to study the hydration of cyanohydrins catalyzed by metal complexes, helping to understand the energetic favorability of reactions and the reasons for observed limitations like cyanide poisoning. nih.gov
Computational modeling can also shed light on the conformational stability of this compound and its interactions with other molecules, such as water, through hydrogen bonding. acs.orgresearchgate.netresearchgate.netusp.br Understanding these interactions at a molecular level is crucial for designing more efficient catalysts and optimizing reaction conditions. figshare.com Furthermore, computational approaches can aid in the design of novel catalysts by predicting their activity and selectivity before experimental synthesis and testing.
Computational studies on this compound and its reactions contribute to a deeper theoretical understanding that can guide experimental research towards more sustainable and selective synthetic strategies.
Q & A
Q. Critical Factors :
Q. Table 1: Key Steps in this compound Synthesis
| Step | Reagents/Conditions | Output |
|---|---|---|
| Acetaldehyde + HCN | Base catalyst, 1 atm pressure | This compound |
| Hydrolysis | H₂SO₄, H₂O | DL-Lactic Acid + (NH₄)₂SO₄ |
| Esterification | Methanol, acidified water | Methyl Lactate |
Basic: How does the this compound method compare to fermentation in lactic acid production regarding stereochemical outcomes?
Answer:
- This compound Route : Produces racemic DL-lactic acid due to non-enantioselective hydrolysis .
- Fermentation : Microbial pathways (e.g., Lactobacillus spp.) yield enantiopure L-lactic acid via stereospecific enzymes .
Methodological Consideration :
Fermentation requires optimized strain selection and nutrient media to avoid byproducts (e.g., acetic acid) that reduce yield. In contrast, chemical synthesis offers faster production but lacks stereochemical control .
Advanced: What spectroscopic methods are employed to determine this compound's conformational stability, and what do potential function analyses reveal about internal rotation barriers?
Answer:
Microwave spectroscopy and isotopic substitution (e.g., CH₃CH(OD)CN) have identified two stable conformers:
Q. Key Findings :
Q. Table 2: Conformational Properties of this compound
| Property | Conformer A | Conformer B |
|---|---|---|
| Stability (ΔE) | 118 cm⁻¹ | Less stable |
| Methyl Barrier (V₃) | 3.7 kcal/mol | 4.3 kcal/mol |
| Isotopic Effect (OD) | ΔE reduces to 75 cm⁻¹ | - |
Advanced: How do researchers resolve contradictions in toxicity data for this compound given limited regulatory assessments?
Answer:
The U.S. EPA notes insufficient data for this compound risk assessment, with no established RfD/RfC values or carcinogenicity studies . Methodological strategies include:
Extrapolation from Analogues : Using toxicity profiles of structurally similar cyanohydrins (e.g., acetone cyanohydrin).
In Silico Modeling : QSAR (Quantitative Structure-Activity Relationship) predicts acute toxicity based on functional groups.
Gap Analysis : Prioritizing studies on metabolic pathways (e.g., cyanide release via hydrolysis) to address data gaps .
Advanced: What catalytic challenges exist in scaling alternative this compound-based routes for carboxylic acid production from biomass?
Answer:
While this compound is a precursor to lactic acid, its industrial use declined due to:
- Environmental Impact : High waste (ammonium sulfate) and energy-intensive distillation .
- Catalytic Limitations : Poor selectivity in converting biomass-derived substrates (e.g., glycerol) to this compound. Current research focuses on:
- Biocatalysts : Engineered enzymes for stereoselective hydrolysis.
- Heterogeneous Catalysts : Zeolites or metal oxides to improve HCN recycling efficiency .
Basic: What analytical techniques are critical for assessing this compound purity during synthesis?
Answer:
- Distillation Monitoring : Gas chromatography (GC) tracks this compound purity (e.g., 88% purity with dibutyl-formal as a major impurity ).
- Mass Spectrometry : Identifies isotopic variants and decomposition products.
- Vapor-Phase Chromatography : Quantifies impurities in hydrolyzed lactic acid .
Advanced: How does isotopic substitution (e.g., OD) affect the torsional potential functions in this compound conformers?
Answer:
Deuterium substitution (OH → OD) reduces the energy difference between conformers A and B from 118 cm⁻¹ to 75 cm⁻¹, indicating isotopic mass effects on torsional dynamics. This is critical for modeling reaction pathways in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
